molecular formula C13H27N5 B13232822 5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13232822
M. Wt: 253.39 g/mol
InChI Key: PRZFYBOBJPPVQB-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide.

    Alkylation: The final step involves the alkylation of the triazole ring with isopropyl groups using an alkylating agent like isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, often with hydrogenated nitrogen atoms.

    Substitution: New compounds with substituted functional groups replacing the diethylamino group.

Scientific Research Applications

5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    5-(Methylthio)-1,2,4-triazole: Similar in structure but with a methylthio group, used in agricultural chemicals.

    5-(Phenyl)-1,2,4-triazole: Contains a phenyl group, explored for its potential as an anticancer agent.

Uniqueness

5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of the diethylamino group and isopropyl groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H27N5

Molecular Weight

253.39 g/mol

IUPAC Name

5-(diethylaminomethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C13H27N5/c1-7-17(8-2)9-12-14-13(16-15-12)18(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3,(H,14,15,16)

InChI Key

PRZFYBOBJPPVQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NN1)N(C(C)C)C(C)C

Origin of Product

United States

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